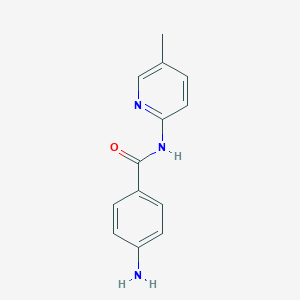
Benzamide, p-amino-N-(5-methyl-2-pyridyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, p-amino-N-(5-methyl-2-pyridyl)-, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Benzamide is a derivative of benzoic acid and is also known as 5-methyl-2-(p-aminophenyl) benzamide or N-(5-methyl-2-pyridyl)-p-aminobenzamide.
作用机制
Benzamide is known to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. PARP inhibitors have been found to be effective in the treatment of cancer, as they sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. Benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDAC inhibitors have been found to be effective in the treatment of cancer, as they induce cell cycle arrest and apoptosis in cancer cells.
生化和生理效应
Benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, benzamide has been found to have anti-inflammatory and analgesic effects, as it inhibits the activity of cyclooxygenases (COXs), enzymes that are involved in the production of prostaglandins.
实验室实验的优点和局限性
Benzamide has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, benzamide has some limitations as well. It is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, benzamide has been found to have some cytotoxic effects, which can limit its use in cell culture experiments.
未来方向
There are several future directions for the use of benzamide in scientific research. One area of interest is the development of more potent and selective PARP inhibitors for the treatment of cancer. Another area of interest is the development of benzamide derivatives with improved solubility and reduced cytotoxicity. Finally, benzamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
合成方法
Benzamide can be synthesized by reacting 5-methyl-2-pyridylamine with p-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced to benzamide using a reducing agent such as zinc dust or sodium borohydride. The overall reaction can be represented as follows:
科学研究应用
Benzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and molecular biology. Some of the scientific research applications of benzamide are discussed below.
属性
CAS 编号 |
17710-08-6 |
|---|---|
产品名称 |
Benzamide, p-amino-N-(5-methyl-2-pyridyl)- |
分子式 |
C13H13N3O |
分子量 |
227.26 g/mol |
IUPAC 名称 |
4-amino-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-2-7-12(15-8-9)16-13(17)10-3-5-11(14)6-4-10/h2-8H,14H2,1H3,(H,15,16,17) |
InChI 键 |
BARXDSNMNYUFCZ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
规范 SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
其他 CAS 编号 |
17710-08-6 |
同义词 |
4-Amino-N-(5-methyl-2-pyridyl)benzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

